4,6-Di(allyloxy)-2-(octadecyloxy)-1,3,5-triazine
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Overview
Description
4,6-Di(allyloxy)-2-(octadecyloxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of allyloxy and octadecyloxy groups attached to the triazine ring, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(allyloxy)-2-(octadecyloxy)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines or alcohols.
Introduction of Allyloxy Groups: Allyloxy groups can be introduced via nucleophilic substitution reactions using allyl alcohol and a suitable base.
Introduction of Octadecyloxy Group: The octadecyloxy group can be introduced through a similar nucleophilic substitution reaction using octadecanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(allyloxy)-2-(octadecyloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The allyloxy and octadecyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of new triazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4,6-Di(allyloxy)-2-(octadecyloxy)-1,3,5-triazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triallyloxy-1,3,5-triazine: Similar structure but with three allyloxy groups.
2,4,6-Triethoxy-1,3,5-triazine: Similar structure but with ethoxy groups instead of allyloxy and octadecyloxy groups.
Uniqueness
4,6-Di(allyloxy)-2-(octadecyloxy)-1,3,5-triazine is unique due to the combination of allyloxy and octadecyloxy groups, which can impart distinct chemical and physical properties compared to other triazine derivatives.
Properties
CAS No. |
66747-19-1 |
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Molecular Formula |
C27H47N3O3 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
2-octadecoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C27H47N3O3/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-33-27-29-25(31-22-5-2)28-26(30-27)32-23-6-3/h5-6H,2-4,7-24H2,1H3 |
InChI Key |
WTDGRGWMSMBATG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C |
Origin of Product |
United States |
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